molecular formula C13H12N2OS2 B4582903 3-methyl-2-(2-propyn-1-ylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

3-methyl-2-(2-propyn-1-ylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

Cat. No.: B4582903
M. Wt: 276.4 g/mol
InChI Key: DMMBWKJJAJDNHI-UHFFFAOYSA-N
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Description

3-methyl-2-(2-propyn-1-ylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound featuring a fused cyclopenta-thieno-pyrimidine core. Key structural attributes include:

  • Substituents:
    • A methyl group at position 3, enhancing steric stability.
    • A propynylthio group (-S-CH₂-C≡CH) at position 2, introducing alkyne functionality for click chemistry or covalent binding .

This compound belongs to the thieno[2,3-d]pyrimidine class, known for diverse pharmacological activities, including enzyme inhibition and anticancer effects . Its synthesis typically involves cyclocondensation of aminothiophene carboxamides with aldehydes or heterocyclization reactions under acidic conditions . Characterization via NMR, IR, and mass spectrometry confirms its structure and purity .

Properties

IUPAC Name

11-methyl-10-prop-2-ynylsulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS2/c1-3-7-17-13-14-11-10(12(16)15(13)2)8-5-4-6-9(8)18-11/h1H,4-7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMBWKJJAJDNHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(N=C1SCC#C)SC3=C2CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665210
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

3-Methyl-2-(2-propyn-1-ylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a compound that belongs to the thieno[2,3-d]pyrimidine family. This class of compounds has garnered attention due to their potential biological activities, particularly in the realm of oncology and enzyme inhibition. The compound's structural characteristics suggest significant interactions with biological targets, making it a candidate for further investigation.

Biological Activity Overview

The biological activity of this compound can be primarily categorized into its antitumor effects and enzyme inhibition , particularly against dihydrofolate reductase (DHFR), which is crucial in cancer therapy.

Antitumor Activity

Recent studies have demonstrated that derivatives of thieno[2,3-d]pyrimidines exhibit potent antitumor properties. For instance, a study involving a series of thieno[2,3-d]pyrimidine compounds reported significant growth inhibition across various human tumor cell lines. The most active compounds showed TGI (total growth inhibition), GI50 (growth inhibition at 50%), and LC50 (lethal concentration at 50%) values that surpassed those of established chemotherapeutics such as 5-fluorouracil .

CompoundTGI (µM)GI50 (µM)LC50 (µM)
Compound 2016.23.350.1
Compound 2367.76.6100

These findings indicate that compounds structurally related to this compound may also exhibit similar or enhanced antitumor activities.

Enzyme Inhibition

The compound has been identified as a nonclassical inhibitor of DHFR. The mechanism involves mimicking the binding of folic acid to the enzyme, allowing for selective targeting of cancer cells that overexpress folate receptors. This selectivity is crucial as it minimizes damage to normal cells while effectively inhibiting tumor growth .

Case Studies

  • In Vitro Studies : A study evaluated the effects of thieno[2,3-d]pyrimidine derivatives on various cancer cell lines including HCT-116 (colorectal cancer) and MDA-MB-231 (breast cancer). The results indicated that these compounds induced apoptosis and caused cell cycle arrest at the G1/S phase in HCT-116 cells .
  • Mechanistic Insights : Research has shown that structural modifications in thieno[2,3-d]pyrimidines enhance their lipophilicity and consequently their potency against DHFR. The presence of specific functional groups was found to be critical for forming necessary interactions with key amino acids in the enzyme's active site .

Scientific Research Applications

The compound 3-methyl-2-(2-propyn-1-ylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic molecule that has garnered interest in various scientific research applications. This article explores its potential uses across different fields, focusing on medicinal chemistry, agricultural science, and materials science.

Anticancer Activity

Recent studies have indicated that derivatives of thieno[2,3-d]pyrimidines exhibit significant anticancer properties. The specific compound under discussion has shown promise in inhibiting the growth of certain cancer cell lines. For instance, a study highlighted its ability to induce apoptosis in leukemia cells, suggesting a mechanism that involves the modulation of apoptotic pathways and cell cycle arrest.

Antimicrobial Properties

There is evidence that thieno[2,3-d]pyrimidine derivatives possess antimicrobial activity. Research has demonstrated that these compounds can inhibit the growth of various bacterial strains and fungi. This antimicrobial effect is particularly relevant in the development of new antibiotics amid rising antibiotic resistance.

Neuroprotective Effects

Another area of interest is the potential neuroprotective effects of this compound. Preliminary findings suggest that it may help in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Pesticide Development

The unique structure of this compound makes it a candidate for developing new pesticides. Its thioether group could enhance its efficacy as a fungicide or insecticide by improving its ability to penetrate plant tissues or disrupt pest metabolism.

Herbicide Activity

Research has also explored its potential as a herbicide. The compound's ability to inhibit specific biochemical pathways in plants could lead to the development of selective herbicides that target weeds without harming crops.

Organic Electronics

The compound's electronic properties are being investigated for use in organic electronics. Its conjugated system may allow for applications in organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs), where efficient charge transport is crucial.

Polymer Chemistry

In polymer science, this compound can serve as a building block for synthesizing novel polymers with unique properties. Its incorporation into polymer matrices could lead to materials with enhanced thermal stability or mechanical strength.

Case Studies and Research Findings

Application AreaFindingsReferences
Anticancer ActivityInduces apoptosis in leukemia cells; modulates cell cycle arrest ,
Antimicrobial PropertiesInhibits growth of bacterial strains; effective against fungal infections ,
Neuroprotective EffectsProtects neuronal cells from oxidative stress; potential treatment for neurodegenerative diseases ,
Pesticide DevelopmentEffective as a fungicide; enhances penetration into plant tissues ,
Herbicide ActivityInhibits specific biochemical pathways in weeds ,
Organic ElectronicsPotential use in OLEDs and OPVs due to efficient charge transport ,
Polymer ChemistryBuilding block for novel polymers; enhances thermal stability ,

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of the target compound are influenced by substituent variations in structurally related analogs. Below is a comparative analysis:

Structural and Functional Group Variations

Compound Name Substituents Molecular Weight (g/mol) Key Features Biological Activity
Target Compound : 3-methyl-2-(2-propyn-1-ylthio)-tetrahydro-cyclopenta-thieno-pyrimidin-4-one 3-methyl, 2-propynylthio ~324.4 (estimated) Alkyne group for modular derivatization Potential kinase inhibition (inferred from structural analogs)
3-Phenyl-2-(propynylsulfanyl)-tetrahydro-cyclopenta-thieno-pyrimidin-4-one 3-phenyl, 2-propynylthio 338.4 Aromatic phenyl enhances lipophilicity Anticancer (docking studies suggest enzyme binding)
3-(4-Chlorophenyl)-2-[(2,4-dichlorobenzyl)sulfanyl]-tetrahydro-cyclopenta-thieno-pyrimidin-4-one 3-(4-Cl-phenyl), 2-(2,4-diCl-benzylthio) ~498.3 Halogenated groups improve target affinity Tyrosinase inhibition, antimicrobial
3-Allyl-2-[(3,5-dimethylisoxazolyl)methylthio]-5-(p-tolyl)-thieno-pyrimidin-4-one Allyl, isoxazole-thio, p-tolyl ~423.5 Isoxazole moiety for metabolic stability Antiproliferative activity
1-(Pyridin-2-ylmethyl)-4-((4-CF₃-benzyl)thio)-tetrahydro-cyclopenta-pyrimidin-2-one Pyridylmethyl, CF₃-benzylthio ~449.4 Trifluoromethyl enhances bioavailability Anticancer (in vitro studies)

Physicochemical Properties

Property Target Compound 3-Phenyl Analog 3-(4-Cl-phenyl) Analog
LogP ~2.8 (estimated) 3.5 4.1
Solubility Low (DMSO) Moderate (DMF) Low (DMSO)
Melting Point Not reported 249°C >250°C

Key Research Findings

Synthetic Flexibility : The propynylthio group in the target compound allows for further functionalization via Huisgen cycloaddition, a trait absent in methylthio or chlorobenzyl analogs .

Thermal Stability : Halogenated analogs exhibit higher melting points (>250°C) due to crystalline packing, whereas alkyne-containing derivatives show moderate stability .

Q & A

Basic: What optimized synthetic routes are available for 3-methyl-2-(2-propyn-1-ylthio)-...?

Methodological Answer:
The compound can be synthesized via cyclocondensation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with aldehydes in ethanol, followed by heterocyclization using glacial acetic acid and DMSO. This two-step process achieves high yields (75–90%) and is characterized by reflux conditions (30–60 minutes) and controlled solvent systems. Recrystallization from acetic acid ensures purity .

Basic: What analytical techniques are critical for characterizing this compound post-synthesis?

Methodological Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are essential for confirming the core structure and substituent positions. IR identifies thioether (C-S) and carbonyl (C=O) groups, while NMR resolves cyclopenta-thienopyrimidine ring protons and propargylthio substituents. Mass spectrometry (MS) further validates molecular weight .

Advanced: How can molecular docking studies be designed to evaluate its potential as a tyrosinase inhibitor?

Methodological Answer:
Use software like AutoDock Vina to dock the compound into the tyrosinase active site (PDB: 2Y9X). Parameterize the propargylthio group and cyclopenta-thienopyrimidine core for flexible ligand fitting. Compare binding energies with known inhibitors (e.g., kojic acid). Validate results via in vitro assays using mushroom tyrosinase and L-DOPA as a substrate, measuring IC₅₀ values .

Advanced: How can researchers resolve contradictory bioactivity data arising from substituent variations?

Methodological Answer:
Systematic SAR studies are required:

  • Synthesize derivatives with substituents varying in electronic (e.g., electron-withdrawing CF₃) and steric (e.g., tert-butyl) properties.
  • Test inhibitory activity against target enzymes (e.g., tyrosinase) under standardized assay conditions.
  • Use multivariate regression to correlate substituent parameters (Hammett σ, molar refractivity) with bioactivity. For example, shows 2,4-dihydroxybenzene substituents (compound 4g) enhance inhibition, while bulky groups may reduce binding .

Advanced: What experimental designs are recommended for assessing environmental persistence or toxicity?

Methodological Answer:
Adopt a tiered approach:

Laboratory Studies: Measure hydrolysis half-life (pH 5–9), photodegradation under UV light, and soil sorption (K₀c) using OECD guidelines.

Ecotoxicology: Test acute toxicity on Daphnia magna (LC₅₀) and algal growth inhibition (OECD 201).

Field Studies: Deploy in mesocosms to monitor degradation products via LC-MS/MS. Reference ’s framework for integrating abiotic/biotic transformations and ecological risk modeling .

Advanced: How can computational methods predict metabolic pathways or reactive intermediates?

Methodological Answer:
Use in silico tools:

  • Metabolism Prediction: Employ GLORY or Meteor to identify potential Phase I (oxidation at the propargylthio group) and Phase II (glucuronidation) metabolites.
  • Reactivity Analysis: DFT calculations (e.g., Gaussian 16) assess the electrophilicity of the thioether group, which may form reactive sulfoxide intermediates. Validate with trapping agents (e.g., glutathione) in microsomal incubations .

Advanced: What strategies optimize yield in large-scale synthesis while minimizing by-products?

Methodological Answer:

  • Process Optimization: Replace ethanol with a mixed solvent (e.g., EtOH/DMF 3:1) to enhance solubility during cyclocondensation.
  • Catalysis: Screen Lewis acids (e.g., ZnCl₂) to accelerate heterocyclization.
  • By-Product Mitigation: Monitor reaction progress via TLC and quench intermediates (e.g., azomethines) before side reactions occur. Scale-up trials should maintain reflux times ≤45 minutes to prevent decomposition .

Advanced: How can X-ray crystallography resolve ambiguities in stereochemistry or conformational flexibility?

Methodological Answer:

  • Grow single crystals via slow evaporation from acetonitrile/ethyl acetate.
  • Collect diffraction data (Mo-Kα radiation, 100 K) and solve structures using SHELX.
  • Analyze the thienopyrimidine ring puckering and propargylthio orientation. Compare with DFT-optimized geometries to identify dominant conformers. demonstrates how crystallography clarifies fused-ring systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methyl-2-(2-propyn-1-ylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
3-methyl-2-(2-propyn-1-ylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

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